What is 4-Phosphonomethyl-L-phenylalanine?
What is 4-Phosphonomethyl-L-phenylalanine?
An In-Depth Technical Guide to 4-Phosphonomethyl-L-phenylalanine: A Non-Hydrolyzable Phosphotyrosine Mimetic in Drug Discovery
Introduction
4-Phosphonomethyl-L-phenylalanine (Pmp) is a synthetic amino acid that has garnered significant attention in the fields of medicinal chemistry and chemical biology.[1] Structurally, it is a derivative of the essential amino acid L-phenylalanine, distinguished by the presence of a phosphonomethyl group at the para position of the phenyl ring.[1] This modification endows the molecule with the ability to act as a stable mimetic of phosphotyrosine (pTyr), a critical post-translational modification involved in a vast array of cellular signaling pathways. Unlike the phosphate ester bond in pTyr, the carbon-phosphorus bond in Pmp is resistant to enzymatic cleavage by phosphatases, making it an invaluable tool for researchers seeking to develop inhibitors of enzymes involved in phosphate-based signaling, particularly protein tyrosine phosphatases (PTPases).[2] This guide provides a comprehensive overview of the chemical properties, biological significance, and practical applications of 4-Phosphonomethyl-L-phenylalanine for researchers, scientists, and drug development professionals.
Physicochemical Properties
The utility of 4-Phosphonomethyl-L-phenylalanine and its derivatives in research and development is underpinned by their specific chemical and physical characteristics. For practical application in peptide synthesis, the N-terminus is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Table 1: Physicochemical Properties of 4-Phosphonomethyl-L-phenylalanine and its Fmoc Derivative
| Property | 4-Phosphonomethyl-L-phenylalanine | Fmoc-4-(phosphonomethyl)-L-phenylalanine |
| Synonyms | p-(Phosphonomethyl)phenylalanine, L-Pmp | Fmoc-L-Phe(4-CH2PO3H2)-OH, Fmoc-L-4-Pmp |
| CAS Number | 142434-81-9[1] | 229180-64-7[3][4] |
| Molecular Formula | C10H14NO5P[1] | C25H24NO7P[3][4] |
| Molecular Weight | 259.20 g/mol [1] | 481.41 g/mol [3] |
| Appearance | Not specified (typically a solid) | White to yellow powder/solid[3] |
| Purity | Not specified | ≥ 98% (HPLC)[3] |
| Storage Conditions | Not specified | 0 - 8 °C[3] |
| Solubility | Information not readily available | Soluble in DMF and 1N HCl (for optical rotation measurements)[3] |
Mechanism of Action: A Stable Surrogate for Phosphotyrosine
The primary mechanism underlying the biological activity of peptides incorporating 4-Phosphonomethyl-L-phenylalanine is its function as a non-hydrolyzable phosphotyrosine mimetic.[2] In cellular signaling, the phosphorylation of tyrosine residues on proteins by tyrosine kinases and their dephosphorylation by protein tyrosine phosphatases (PTPases) is a critical regulatory switch. By replacing phosphotyrosine with Pmp in a peptide sequence, researchers can create molecules that bind to the active sites of PTPases or other pTyr-binding domains (like SH2 domains) without being dephosphorylated. This leads to potent and sustained inhibition of the target protein.
The fluorinated analog, phosphonodifluoromethyl phenylalanine (F2Pmp), has been shown to be an even more potent pTyr mimetic.[2][5][6][7] The difluoromethyl group increases the inhibitory potency by approximately 1000-fold against PTP1B compared to its Pmp-containing counterpart.[2] This enhanced affinity is attributed to the fluorine atoms lowering the pKa2 of the phosphonate and enabling hydrogen bonding interactions that more closely resemble those of the phosphate ester oxygen in phosphotyrosine.[2]
Figure 1: A diagram illustrating the role of Pmp-containing peptides in inhibiting PTPase activity.
Applications in Research and Drug Development
The unique properties of 4-Phosphonomethyl-L-phenylalanine make it a valuable tool in various research and drug development applications:
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Peptide Synthesis: As a building block, it allows for the creation of peptides with enhanced stability and bioactivity.[3] The Fmoc-protected version is widely used in solid-phase peptide synthesis.[3]
-
Drug Development: Its primary use is in the design of enzyme inhibitors, particularly for PTPases, which are therapeutic targets in a range of diseases including cancer, diabetes, and autoimmune disorders.[3]
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Bioconjugation: This amino acid derivative can serve as a linker for attaching peptides to other biomolecules, which is crucial for creating targeted therapies and diagnostic agents.[3]
-
Cancer Therapy Research: The ability to design stable peptide-based inhibitors that can target cancer cells makes this compound a promising avenue for cancer treatment research.[3]
-
Protein Engineering: It can be used to modify proteins to enhance their stability and functionality for biotechnological applications.[3]
Experimental Protocols
Incorporation of Fmoc-4-(phosphonomethyl)-L-phenylalanine into a Peptide using Solid-Phase Peptide Synthesis
This protocol outlines the general steps for incorporating Fmoc-Pmp-OH into a peptide sequence using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-4-(phosphonomethyl)-L-phenylalanine (Fmoc-Pmp-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Workflow:
Figure 2: Workflow for solid-phase peptide synthesis incorporating Fmoc-Pmp-OH.
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: For coupling the first amino acid (and subsequent ones), dissolve the Fmoc-protected amino acid (including Fmoc-Pmp-OH at the desired position), DIC, and OxymaPure in DMF. Add this solution to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Conclusion
4-Phosphonomethyl-L-phenylalanine is a powerful tool for chemical biologists and medicinal chemists. Its ability to act as a non-hydrolyzable phosphotyrosine mimetic has paved the way for the development of potent and specific inhibitors of protein tyrosine phosphatases and other pTyr-dependent signaling proteins. The commercial availability of its Fmoc-protected derivative facilitates its incorporation into peptides, enabling a wide range of studies from basic research into cellular signaling to the development of novel therapeutic agents. As our understanding of the "phosphoproteome" continues to grow, the importance and application of synthetic amino acids like 4-Phosphonomethyl-L-phenylalanine are set to expand further.
References
- Chem-Impex. (n.d.). Fmoc-4-(phosphonomethyl)-L-phenylalanine.
- El-Faham, A., & Al-Marhoon, Z. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 918-944.
- Vanz, K., et al. (2012). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. Aging and Disease, 3(4), 311-327.
- MedChemExpress. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 126687, 4-Phosphonomethylphenylalanine. Retrieved from [Link].
- Chem-Impex. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine.
- Garg, S., et al. (2001). Synthesis and analysis of 2-[211At]-L-phenylalanine and 4-[211At]-L-phenylalanine and their uptake in human glioma cell cultures in-vitro. Journal of Labelled Compounds and Radiopharmaceuticals, 44(8), 533-544.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761489, Fmoc-L-4-Phosphonomethylphenylalanine. Retrieved from [Link].
- Sigma-Aldrich. (n.d.). Fmoc-4-(phosphonomethyl)-Phe-OH.
- Chem-Impex. (n.d.). Fmoc-4-amino-D-phenylalanine.
- Chen, L., et al. (1995). Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?
- Chem-Impex. (n.d.). Fmoc-4-cyano-L-phenylalanine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5288267, 4-(Phosphonodifluoromethyl)-L-phenylalanine. Retrieved from [Link].
- Solas, D., Hale, R. L., & Patel, D. V. (1996). An Efficient Synthesis of N-α-Fmoc-4-(Phosphonodifluoromethyl)-l-phenylalanine. The Journal of Organic Chemistry, 61(5), 1537-1539.
- Coin, I., et al. (2019). Genetic Encoding of Pentafluorophosphato-Phenylalanine Provides PF5-Proteins as Phosphoprotein Mimetics. ChemBioChem, 20(22), 2841-2845.
- Abcam. (n.d.). Phenylalanine-4-hydroxylase.
- Levy, H. L., et al. (1997). Analysis of Phenylalanine Hydroxylase Genotypes and Hyperphenylalaninemia Phenotypes Using L-[1-13C]phenylalanine Oxidation Rates in Vivo: A Pilot Study.
- Coenen, H. H., et al. (1989). In vivo [123I]-iodo-L-phenylalanine and [123I]-iodo-D-phenylalanine tumour and contralateral background uptake. European Journal of Nuclear Medicine, 15(11), 740-745.
- Wang, X., et al. (2022). Radiolabeling and Biological Evaluation of Novel 99mTc-Nitrido and 99mTc-Oxo Complexes with 4-Methoxy-L-Phenylalanine Dithiocarbamate for Tumor Imaging. Molecules, 27(20), 6901.
- Wikipedia. (n.d.). Phenylalanine.
- Wikipedia. (n.d.). Phenylalanine hydroxylase.
- Shandra, A., et al. (2008). Neuroprotective action of halogenated derivatives of L-phenylalanine. Journal of Cerebral Blood Flow & Metabolism, 28(2), 346-358.
Sources
- 1. 4-Phosphonomethylphenylalanine | C10H14NO5P | CID 126687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-L-4-Phosphonomethylphenylalanine | C25H24NO7P | CID 2761489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Phosphonodifluoromethyl)-L-phenylalanine | C10H12F2NO5P | CID 5288267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Genetic Encoding of Pentafluorophosphato‐Phenylalanine Provides PF5‐Proteins as Phosphoprotein Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
